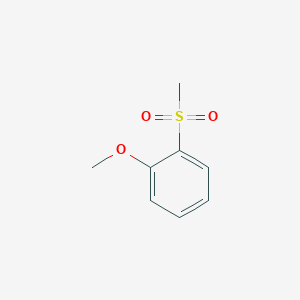
N-(naphthalen-1-ylcarbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(naphthalen-1-ylcarbamothioyl)benzamide is an organic compound with the molecular formula C18H14N2OS It is a thiourea derivative, characterized by the presence of a naphthalene ring and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-ylcarbamothioyl)benzamide typically involves the reaction of naphthylamine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Análisis De Reacciones Químicas
Types of Reactions: N-(naphthalen-1-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
N-(naphthalen-1-ylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and as a precursor in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-(naphthalen-1-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological pathways. For example, it may inhibit the activity of proteases or kinases, thereby affecting cellular processes such as apoptosis or signal transduction .
Comparación Con Compuestos Similares
- N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide
- N-(phenylcarbamothioyl)benzamide
- N-(2-chlorophenylcarbamothioyl)benzamide
Comparison: N-(naphthalen-1-ylcarbamothioyl)benzamide is unique due to the presence of both naphthalene and benzamide moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Propiedades
Número CAS |
4921-84-0 |
|---|---|
Fórmula molecular |
C18H14N2OS |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-(naphthalen-1-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C18H14N2OS/c21-17(14-8-2-1-3-9-14)20-18(22)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H2,19,20,21,22) |
Clave InChI |
JYZHKZNALZZENK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N=C(NC2=CC=CC3=CC=CC=C32)S |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Key on ui other cas no. |
4921-84-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid](/img/structure/B185398.png)



![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)



